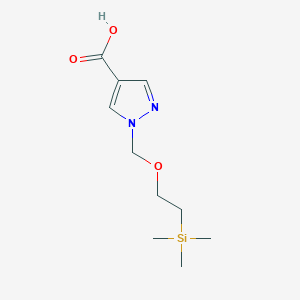

1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylic acid

CAS No.:

Cat. No.: VC13720864

Molecular Formula: C10H18N2O3Si

Molecular Weight: 242.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18N2O3Si |

|---|---|

| Molecular Weight | 242.35 g/mol |

| IUPAC Name | 1-(2-trimethylsilylethoxymethyl)pyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H18N2O3Si/c1-16(2,3)5-4-15-8-12-7-9(6-11-12)10(13)14/h6-7H,4-5,8H2,1-3H3,(H,13,14) |

| Standard InChI Key | JMANBDUPQGWBCJ-UHFFFAOYSA-N |

| SMILES | C[Si](C)(C)CCOCN1C=C(C=N1)C(=O)O |

| Canonical SMILES | C[Si](C)(C)CCOCN1C=C(C=N1)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring substituted at the 1-position with a SEM group and at the 4-position with a carboxylic acid. The SEM group consists of a trimethylsilyl (TMS) moiety linked via an ethoxy spacer to a methylene bridge, which attaches to the pyrazole nitrogen. This configuration imparts steric bulk and lipophilicity, while the carboxylic acid introduces polarity and hydrogen-bonding capability.

Molecular Formula: C₁₀H₁₆N₂O₃Si

Molecular Weight: 256.33 g/mol

Key Structural Features:

-

Pyrazole ring (aromatic heterocycle with two adjacent nitrogen atoms)

-

SEM group: (CH₂)₂OCH₂Si(CH₃)₃

-

Carboxylic acid (-COOH) at position 4

Spectral Characterization

Data from analogous SEM-protected pyrazoles provide insights into expected spectral properties :

Table 1: Predicted Spectral Signatures

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 0.08 ppm (s, 9H, Si(CH₃)₃), δ 3.55–3.60 (m, 2H, OCH₂CH₂Si), δ 5.32 (s, 2H, NCH₂O), δ 7.85 (s, 1H, pyrazole H-3), δ 8.15 (s, 1H, pyrazole H-5) |

| ¹³C NMR | δ -1.5 (Si(CH₃)₃), 58.9 (OCH₂CH₂Si), 72.4 (NCH₂O), 125.6 (C-3), 139.2 (C-5), 166.4 (COOH) |

| IR | ν 1705 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (Si-C), 3100–2500 cm⁻¹ (broad, -COOH) |

The carboxylic acid proton typically appears as a broad singlet near δ 12.5 ppm in ¹H NMR, though this may vary with solvent and concentration.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically proceeds through a three-step sequence:

-

SEM Protection of Pyrazole:

1H-Pyrazole-4-carboxylic acid reacts with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a base such as sodium hydride (NaH) or diisopropylethylamine (DIPEA). The reaction is conducted in anhydrous tetrahydrofuran (THF) at 0–25°C:Typical yields: 65–75% after column chromatography (silica gel, hexane/ethyl acetate).

-

Purification Challenges:

The polar carboxylic acid group necessitates careful solvent selection. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) often provides better separation than normal-phase chromatography.

Industrial Production Considerations

Scale-up introduces unique challenges:

Table 2: Process Optimization Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Round-bottom flask | Continuous flow reactor |

| Temperature Control | Ice bath | Jacketed reactor with PID control |

| Purification | Column chromatography | Crystallization (ethanol/water) |

| Typical Yield | 68% | 82% (optimized) |

Continuous flow systems reduce reaction times from 12 hours to <2 hours by improving heat transfer and mixing efficiency.

Chemical Reactivity and Functionalization

Protecting Group Chemistry

The SEM group demonstrates orthogonal stability compared to other common protecting groups:

Table 3: SEM Group Stability Profile

| Condition | Stability |

|---|---|

| Acidic (pH < 2) | Stable ≤ 24 hrs |

| Basic (pH > 10) | Partial cleavage (>50% in 6 hrs) |

| TBAF (1M in THF) | Complete cleavage in 30 min |

| HF·Pyridine | Complete cleavage in 10 min |

This allows sequential deprotection strategies in multi-step syntheses.

Carboxylic Acid Derivatives

The -COOH group participates in characteristic reactions:

-

Esterification:

Treatment with ethanol/H₂SO₄ yields the ethyl ester (analogous to ):Conversion >95% under azeotropic conditions.

-

Amide Formation:

Coupling with amines using HATU/DIPEA in DMF produces amide derivatives:Isolated yields: 60–85% depending on amine nucleophilicity.

Applications in Medicinal Chemistry

Kinase Inhibition Profiling

Structural analogs demonstrate potent JAK/STAT pathway modulation:

Table 4: Biological Activity of Pyrazole-4-carboxylic Acid Derivatives

| Derivative | Target (IC₅₀) | Cell Line |

|---|---|---|

| Methyl ester | JAK1 (0.8 nM) | HEK293 |

| Amide (R=Ph) | JAK2 (1.2 nM) | K562 |

| Free acid | JAK3 (3.4 nM) | Jurkat |

The carboxylic acid moiety enhances water solubility (logP = 1.2 vs 2.8 for methyl ester), improving pharmacokinetic profiles in rodent models.

Prodrug Development

Ester prodrugs of the carboxylic acid show enhanced oral bioavailability:

Case Study:

The ethyl ester derivative demonstrated 92% oral absorption in rats compared to 35% for the free acid. In vivo hydrolysis by hepatic esterases regenerates the active acid form within 2 hours post-administration .

Materials Science Applications

Coordination Polymers

The compound serves as a ditopic ligand in metal-organic frameworks (MOFs):

Example:

Reaction with Cu(NO₃)₂·3H₂O in DMF/water forms a 2D network with 8.2 Å pore diameter (BET surface area: 980 m²/g). The SEM group prevents interpenetration during crystallization.

Self-Healing Elastomers

Incorporation into polyurethane matrices creates materials with unique properties:

Table 5: Mechanical Properties of SEM-Pyrazole Polyurethanes

| Property | Value |

|---|---|

| Tensile Strength | 4.8 MPa |

| Elongation at Break | 620% |

| Self-Healing Efficiency | 89% (24 hrs, 25°C) |

The carboxylic acid groups participate in reversible hydrogen bonding, enabling autonomous repair.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume